

Introduction: The Strategic Value of a Functionalized Indole Scaffold

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Compound of Interest

Compound Name: **1-Methyl-6-nitro-1H-indole**

Cat. No.: **B1599623**

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The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and clinical candidates.^[1] Its unique aromatic and electronic properties allow for diverse biological interactions. The strategic functionalization of this core structure is a key focus in modern drug discovery. This guide focuses on a specific, synthetically accessible derivative: **1-Methyl-6-nitro-1H-indole** (CAS No. 99459-48-0).

The introduction of a methyl group at the N-1 position and a nitro group at the C-6 position imparts distinct and valuable characteristics. The N-methylation removes the acidic N-H proton, which can prevent unwanted hydrogen bonding interactions with biological targets and improve metabolic stability. The 6-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the indole ring system. This not only influences the molecule's reactivity but also serves as a critical pharmacophore or a versatile synthetic handle for further chemical elaboration.^{[2][3]}

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important building block.

Property	Value	Source(s)
CAS Number	99459-48-0	[4] [5] [6]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[4] [5] [6]
Molecular Weight	176.17 g/mol	[4] [5] [7]
MDL Number	MFCD13178347	[4] [5]
Purity	Typically ≥97%	[4] [6]
Storage	Room Temperature	[4]

PART 1: Synthesis and Characterization

While several methods exist for the N-methylation of indoles, a robust and scalable approach involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source. The following protocol is adapted from established procedures for indole alkylation.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of 1-Methyl-6-nitro-1H-indole

Objective: To synthesize **1-Methyl-6-nitro-1H-indole** via N-methylation of 6-Nitro-1H-indole.

Materials:

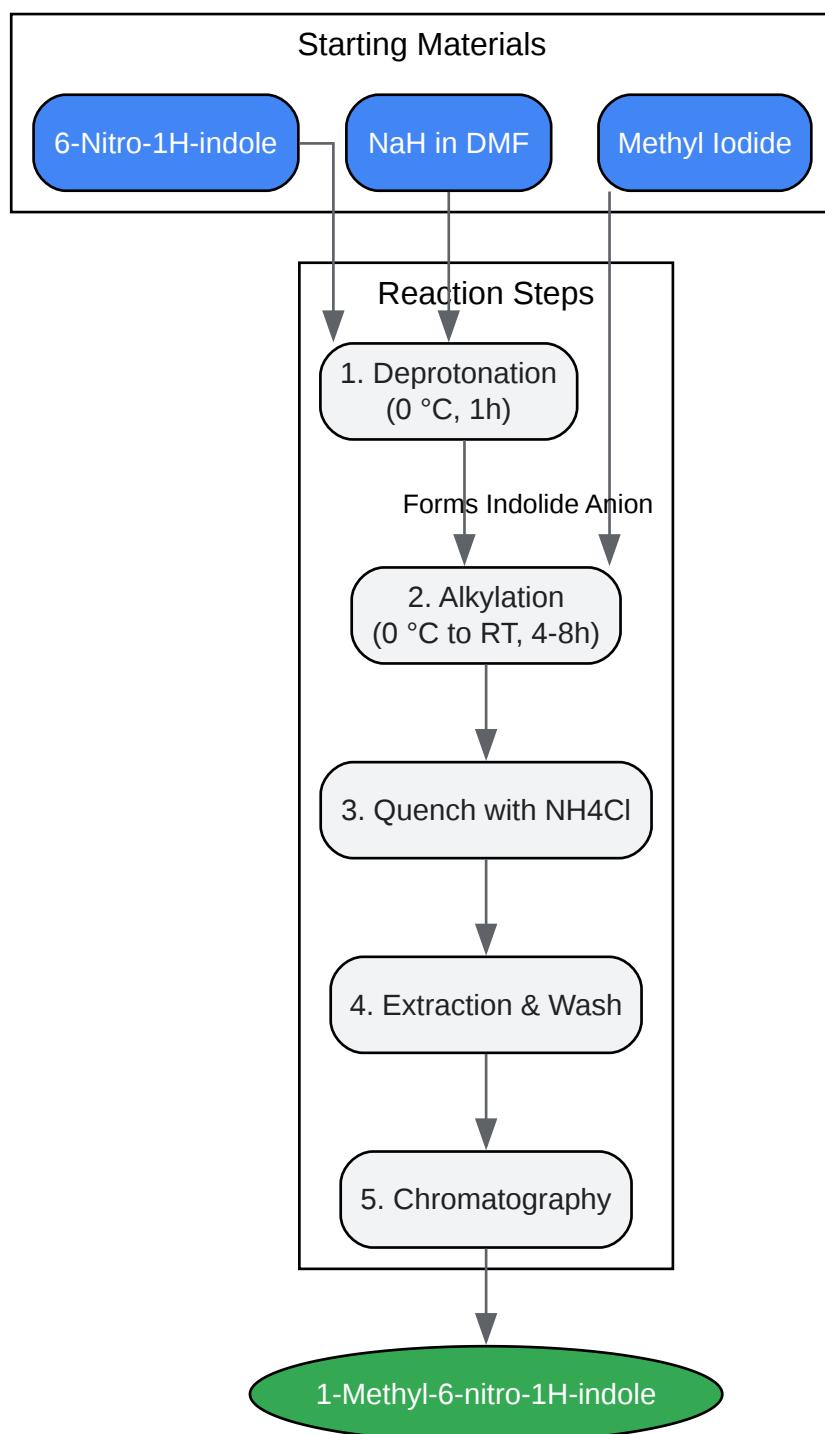
- 6-Nitro-1H-indole (CAS: 4769-96-4)[\[10\]](#)[\[11\]](#)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Methyl iodide (CH₃I)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate

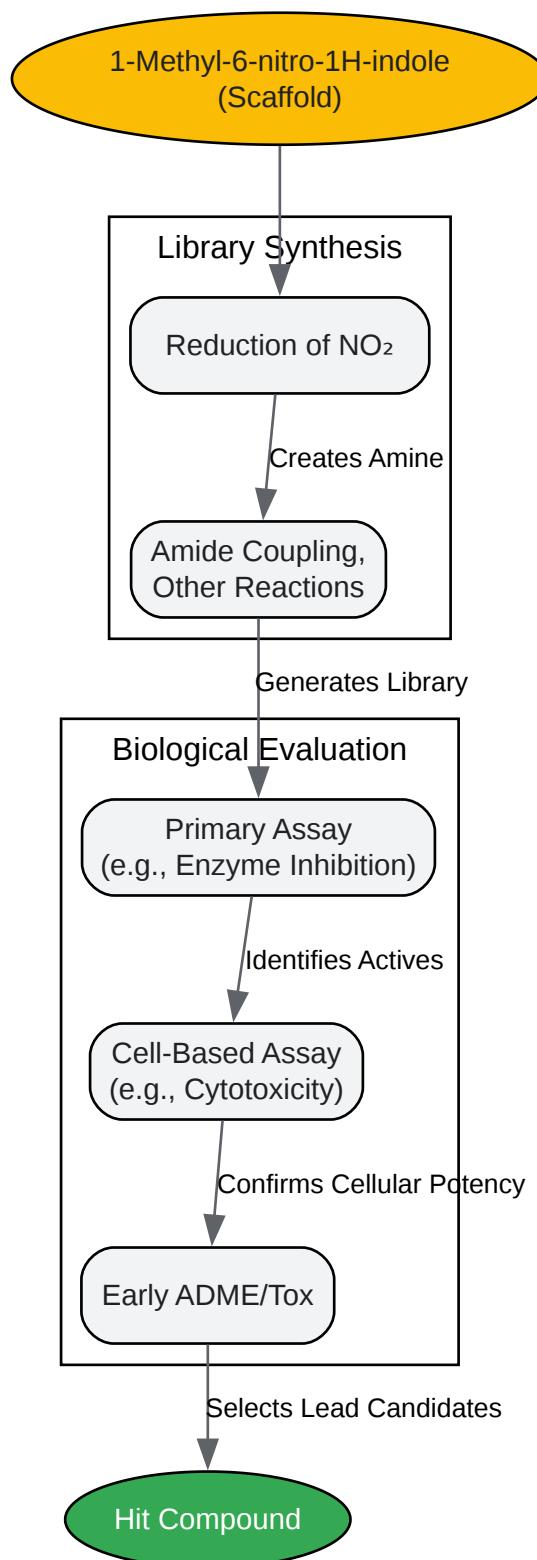
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-Nitro-1H-indole (1.0 eq).
- Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indole) to the flask. Stir the mixture under a nitrogen atmosphere until the indole is fully dissolved.
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.
 - Scientist's Note: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of hydrogen gas. The formation of the sodium salt of the indole results in a color change and cessation of gas evolution, typically after stirring for 30-60 minutes at 0 °C.
- Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
 - Causality: The deprotonated indole nitrogen acts as a potent nucleophile, readily attacking the electrophilic methyl carbon of methyl iodide in an SN2 reaction to form the desired N-C bond.
- Reaction Quench: Once the reaction is complete (monitored by TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
- Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

- **Washing & Drying:** Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **1-Methyl-6-nitro-1H-indole** as a solid.





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